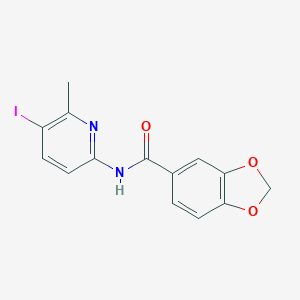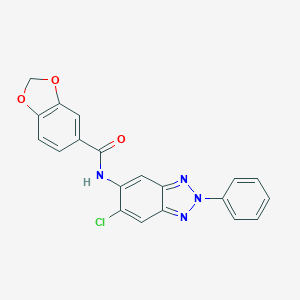![molecular formula C21H27N3O4S B244660 2-(4-ethylphenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B244660.png)
2-(4-ethylphenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ethylphenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as Compound X in scientific literature.
Mécanisme D'action
The mechanism of action of Compound X is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer growth. Compound X has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of certain protein kinases that are involved in cancer growth.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to reduce the growth and proliferation of cancer cells. Compound X has been shown to have a low toxicity profile and does not have any significant adverse effects on normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
Compound X has various advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has a low toxicity profile, which makes it safe for use in animal studies. However, there are certain limitations to its use in lab experiments. Compound X has poor solubility in water, which makes it difficult to administer in vivo. It also has a short half-life, which limits its effectiveness in long-term studies.
Orientations Futures
There are various future directions for the research on Compound X. One direction is to study its potential use in the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in combination with other drugs for the treatment of cancer. Additionally, further research is needed to understand the mechanism of action of Compound X and its potential side effects.
Méthodes De Synthèse
Compound X is synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the use of 4-ethylphenol, 4-(methylsulfonyl)-1-piperazine, and 4-chloro-3-nitrobenzoic acid as starting materials. The reaction proceeds through a series of steps involving the formation of intermediates, which are then further reacted to form Compound X. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
Compound X has shown potential therapeutic applications in various scientific research studies. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. Compound X has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce inflammation and pain in animal models of inflammation. Compound X has also been studied for its potential use in the treatment of various neurological disorders.
Propriétés
Formule moléculaire |
C21H27N3O4S |
|---|---|
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
2-(4-ethylphenoxy)-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C21H27N3O4S/c1-3-17-4-10-20(11-5-17)28-16-21(25)22-18-6-8-19(9-7-18)23-12-14-24(15-13-23)29(2,26)27/h4-11H,3,12-16H2,1-2H3,(H,22,25) |
Clé InChI |
PYHUXCZALIRDQN-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C |
SMILES canonique |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244578.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244585.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244586.png)
![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244587.png)
![N-(3-(3-chlorobenzamido)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B244590.png)
![N-[4-(diethylamino)-2-methylphenyl]-5-nitro-2-furamide](/img/structure/B244592.png)
![N-[4-(diethylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide](/img/structure/B244593.png)

![N-[4-(4-methylpiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244595.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244596.png)



![N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244600.png)